An In-depth Technical Guide to 4-Amino-6,8-dichloroquinoline: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-Amino-6,8-dichloroquinoline: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 4-Amino-6,8-dichloroquinoline, a synthetic organic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural attributes, synthesis, and potential therapeutic applications of this quinoline derivative.
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] The derivatization of this core structure has led to the discovery of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] 4-Amino-6,8-dichloroquinoline, with its unique dichlorination pattern on the benzo ring, presents a distinct electronic and steric profile that influences its chemical reactivity and biological interactions.[5] This guide will explore the specific characteristics of this compound, providing a foundation for its further investigation and application in drug discovery and development.
Chemical Structure and Properties
4-Amino-6,8-dichloroquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₆Cl₂N₂.[5] Its structure consists of a quinoline ring system substituted with an amino group at the 4-position and chlorine atoms at the 6- and 8-positions. The presence of these substituents significantly impacts the molecule's physicochemical properties and reactivity.
Structural Elucidation
The structural features of 4-Amino-6,8-dichloroquinoline can be characterized using various spectroscopic techniques. While experimental data for this specific molecule is not widely published, theoretical predictions and data from analogous compounds provide valuable insights.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR: The aromatic protons on the quinoline ring are expected to appear in the range of δ 7.2-8.5 ppm. The amino protons typically present as a broad singlet between δ 5.0-6.0 ppm.[5]
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¹³C NMR: The carbon atoms of the quinoline ring will have characteristic shifts, with the C4 carbon, bonded to the amino group, resonating at approximately 150-160 ppm.[5]
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the amino group around 3200-3500 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.[5]
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Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak (M+) at m/z 213, with a characteristic isotopic pattern due to the two chlorine atoms. Common fragmentation patterns would likely involve the loss of HCl.[5]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-6,8-dichloroquinoline is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂ | [5] |
| Molecular Weight | 213.06 g/mol | [5] |
| Appearance | Expected to be a solid | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents | - |
| pKa | (Predicted) Basic due to the amino group and quinoline nitrogen | - |
Synthesis of 4-Amino-6,8-dichloroquinoline
The synthesis of 4-Amino-6,8-dichloroquinoline typically proceeds through a nucleophilic aromatic substitution (SₙAr) reaction. This common and versatile method involves the displacement of a halide from an activated aromatic ring by a nucleophile.[3][4]
General Synthetic Approach
The most direct route involves the reaction of a 4,6,8-trichloroquinoline precursor with an amino source, such as ammonia or a protected amine. The greater reactivity of the chlorine atom at the 4-position of the quinoline ring, which is activated by the ring nitrogen, allows for selective substitution.
Alternatively, and more commonly for 4-aminoquinolines, the synthesis starts from a 4-chloroquinoline derivative.[1][3] For 4-Amino-6,8-dichloroquinoline, the starting material would be 4,6,8-trichloroquinoline.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the synthesis of 4-Amino-6,8-dichloroquinoline.
Materials:
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4,6,8-Trichloroquinoline
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Ammonia (as a solution in a suitable solvent, e.g., ethanol or as ammonia gas)
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High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO))
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Base (e.g., potassium carbonate, triethylamine) (optional, to scavenge HCl produced)
-
Reaction vessel with reflux condenser and magnetic stirrer
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Standard laboratory glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,6,8-trichloroquinoline (1.0 eq) in a suitable high-boiling point solvent.
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Add an excess of the ammonia source. If using a solution, add it dropwise. If using gas, bubble it through the reaction mixture.
-
If desired, add a non-nucleophilic base to the mixture.
-
Heat the reaction mixture to a temperature between 120-150°C and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.
Causality Behind Experimental Choices:
-
High-boiling point solvent: Facilitates the reaction which often requires elevated temperatures to overcome the activation energy of the SₙAr reaction.
-
Excess ammonia: Drives the reaction to completion by Le Chatelier's principle.
-
Temperature and time optimization: Crucial for maximizing yield while minimizing the formation of by-products or decomposition.[5]
Biological Activity and Mechanism of Action
Derivatives of 4-aminoquinoline are known to exhibit a range of biological activities. While specific studies on 4-Amino-6,8-dichloroquinoline are limited, its structural similarity to other bioactive quinolines suggests potential as an anticancer and antimicrobial agent.[5]
Anticancer Potential
The anticancer activity of 4-aminoquinolines is often attributed to their lysosomotropic nature.[2][6] These weakly basic compounds can accumulate in the acidic environment of lysosomes, leading to an increase in lysosomal pH and the inhibition of autophagic flux. Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress. Its inhibition can lead to the accumulation of toxic cellular components and ultimately, cell death.
Hypothesized Mechanism of Action in Cancer Cells:
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Lysosomal Sequestration: 4-Amino-6,8-dichloroquinoline, as a weak base, is protonated and trapped within the acidic lysosomes of cancer cells.
-
Inhibition of Autophagy: The accumulation of the compound raises the lysosomal pH, inhibiting the function of acid hydrolases and blocking the fusion of autophagosomes with lysosomes.
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Induction of Apoptosis: The disruption of autophagy and lysosomal function can trigger cellular stress, leading to the activation of apoptotic pathways. This may involve the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Caption: Hypothesized anticancer mechanism of 4-Amino-6,8-dichloroquinoline.
Antimicrobial Activity
The quinoline scaffold is present in numerous antimicrobial agents. The mechanism of action is often related to the inhibition of essential cellular processes in pathogens. For instance, in malaria parasites, 4-aminoquinolines are known to interfere with heme detoxification, leading to the buildup of toxic heme and parasite death.[2] The antimicrobial potential of 4-Amino-6,8-dichloroquinoline warrants further investigation against a range of bacterial and parasitic strains.
Experimental Protocols: Assessing Biological Activity
To evaluate the potential of 4-Amino-6,8-dichloroquinoline as a therapeutic agent, in vitro assays are essential. The following protocol describes a standard method for assessing its cytotoxicity against cancer cell lines.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
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4-Amino-6,8-dichloroquinoline dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Amino-6,8-dichloroquinoline in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle controls (medium with DMSO) and blank controls (medium only).
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Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
4-Amino-6,8-dichloroquinoline represents a promising chemical entity with the potential for development into a therapeutic agent. Its unique substitution pattern on the well-established 4-aminoquinoline scaffold warrants a thorough investigation of its biological activities. Future research should focus on the definitive experimental characterization of its structure, optimization of its synthesis, and a comprehensive evaluation of its anticancer and antimicrobial properties. Further studies into its precise mechanism of action will be crucial for its rational development as a novel drug candidate.
References
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Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PubMed Central. [Link]
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Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquolines and their N-Alkylated Coupling Products. Canadian Science Publishing. [Link]
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Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
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4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. [Link]
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Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resis. CUNY Academic Works. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]
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1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]
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The Synthesis of 4,6- and 4,8-Dichloroquinoline1. Journal of the American Chemical Society. [Link]
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Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PubMed Central. [Link]
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